![molecular formula C12H19NO2 B13918130 2-[(5S,7R)-3-amino-1-adamantyl]acetic acid](/img/structure/B13918130.png)
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid is a derivative of adamantane, a compound known for its unique cage-like structure. This compound is characterized by the presence of an amino group and an acetic acid moiety attached to the adamantane core. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5S,7R)-3-amino-1-adamantyl]acetic acid typically involves the functionalization of adamantane derivatives. One common method is the Cope alkylation of bromoketones in the presence of ammonium acetate and a catalytic amount of acetic acid . This reaction yields diethyl-1-(1-adamantyl)-2-bromoethylidenemalonate and diethyl-1-(1-adamantylmethyl)-2-bromoethyl-idenemalonate in high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for forming amides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives.
Biology: The compound’s stability and unique structure make it a candidate for studying molecular interactions and enzyme inhibition.
Medicine: Adamantane derivatives are known for their antiviral and antiparkinsonian properties, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(5S,7R)-3-amino-1-adamantyl]acetic acid involves its interaction with molecular targets through its amino and carboxylic acid groups. These functional groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The rigid adamantane core provides a stable scaffold that enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyladamantane-1-acetic acid
- Adamantane-1-carboxylic acid
- 1-Aminoadamantane
Uniqueness
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid is unique due to the specific positioning of the amino and acetic acid groups on the adamantane core. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid |
InChI |
InChI=1S/C12H19NO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7,13H2,(H,14,15)/t8-,9+,11?,12? |
InChI Key |
YNPWECOFXFMAHU-LRSDLPTKSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)CC(=O)O |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


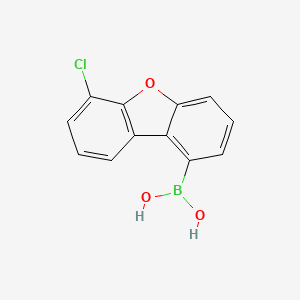
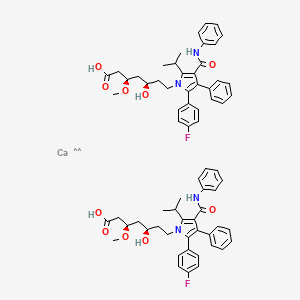
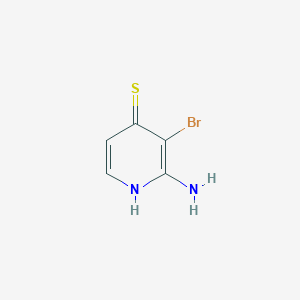
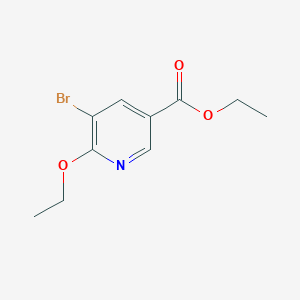

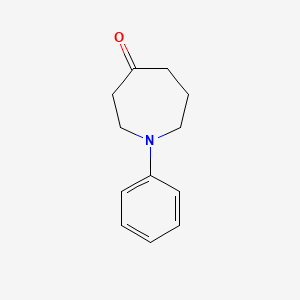
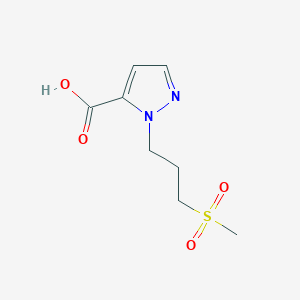

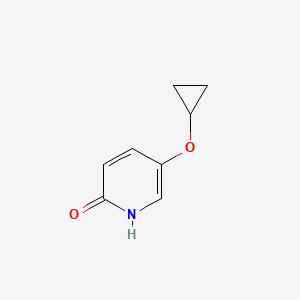
![2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine](/img/structure/B13918097.png)
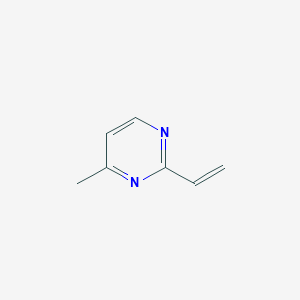

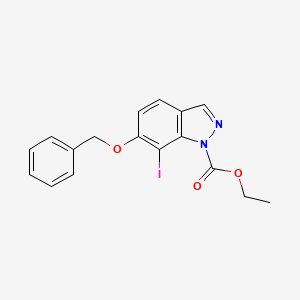
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate](/img/structure/B13918110.png)
